N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide
Description
This compound features a 5-methoxyindole core linked via an ethyl group to a piperidine-4-carboxamide scaffold substituted with a propargyl (prop-2-ynyl) group. The 5-methoxyindole moiety is a hallmark of tryptamine derivatives, often associated with interactions with serotonin receptors and neuroactive properties . The propargyl group may enhance metabolic stability or modulate receptor binding affinity, distinguishing it from other indole derivatives .
Properties
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-3-10-23-11-7-15(8-12-23)20(24)21-9-6-16-14-22-19-5-4-17(25-2)13-18(16)19/h1,4-5,13-15,22H,6-12H2,2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHQNVMNESKVBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3CCN(CC3)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the indole moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the ethyl group: The indole derivative is then reacted with an appropriate alkylating agent to introduce the ethyl group at the 3-position of the indole ring.
Formation of the piperidine ring: The intermediate is then subjected to a cyclization reaction to form the piperidine ring.
Introduction of the prop-2-ynyl group:
Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and reduce costs.
Chemical Reactions Analysis
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The compound may exert its effects through the activation or inhibition of specific enzymes, receptors, or signaling pathways .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- 5-Methoxyindole Core : Common across all compounds, linked to serotonin receptor modulation or neuroactive properties .
- Propargyl vs. Other Substituents : The propargyl group in the target compound may confer distinct pharmacokinetic properties compared to diallyl (5-MeO-DALT) or iodoacetamide (SD6) groups .
- Piperidine vs.
Physicochemical Data:
Pharmacological and Functional Comparisons
Receptor Binding and Enzyme Inhibition:
- 5-MeO-DALT: Binds to serotonin receptors (5-HT1A/2A) and shows hallucinogenic effects at doses of 10–20 mg .
- SD6 : Used as a radioligand for melatonin receptors (MT1/MT2), indicating affinity for these targets .
Metabolic Stability:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
